molecular formula C20H19N3O2 B5986920 N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide

N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide

Cat. No.: B5986920
M. Wt: 333.4 g/mol
InChI Key: GXCYFVQEKPZLCY-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide is a synthetic small molecule provided as a dry powder for biological screening and lead optimization. This compound features a benzamide moiety linked to the 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold, a structure of high interest in medicinal chemistry due to its ability to interact with diverse biological targets. The molecular weight is 423.47, with an empirical formula of C23H25N3O5. Its calculated physicochemical properties include a logP of 1.507, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a polar surface area of 92 Ų, indicating favorable characteristics for blood-brain barrier permeation, which is crucial for central nervous system (CNS) targeting . The core tetrahydro-2H-pyrido[4,3-b]indole structure is recognized for its significant research value in neuroscience, particularly as a framework for developing modulators of neurotransmitter receptors. Related analogs within this chemical class have demonstrated potent and selective activity against key histamine, serotonin (5-HT), and dopamine receptors, making them valuable tools for studying cognitive disorders, psychotic diseases, and other neural conditions . Furthermore, the indole scaffold is a privileged structure in oncology research. Numerous FDA-approved anticancer drugs contain an indole ring, and synthetic indole derivatives are extensively investigated for their ability to regulate proteins and genes critical in cancer development, such as TRK, VEGFR, and EGFR . The specific substitution pattern on this molecule suggests potential for exploring similar pathways. This product is intended for research applications only, including but not limited to in vitro binding assays, mechanism of action studies, and as a starting point for structure-activity relationship (SAR) campaigns in drug discovery. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(12-21-20(25)14-6-2-1-3-7-14)23-11-10-18-16(13-23)15-8-4-5-9-17(15)22-18/h1-9,22H,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYFVQEKPZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroindole intermediate, which is then coupled with a benzoyl chloride derivative under basic conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or copper complexes, can also be employed to improve the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Modifications: Pyridoindole Derivatives

N-(3,4-Dimethoxyphenethyl)-4-Oxo-4-(Pyridoindolyl)Butanamide (Compound 28)
  • Structure : Incorporates a butanamide linker and 3,4-dimethoxyphenethyl group.
  • Activity : Demonstrated high binding energy (−8.48 kcal/mol) to SARS-CoV-2 PLpro, forming two hydrogen bonds and hydrophobic interactions .
  • Comparison : The extended butanamide chain and methoxy substituents enhance lipophilicity and binding affinity compared to the target compound’s shorter ethyl linker and unsubstituted benzamide.
4-Oxo-4-(Pyridoindolyl)-N-(Thiazol-2-yl)Butanamide
  • Structure : Replaces benzamide with a thiazole ring.

Benzamide Substituent Variations

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
  • Structure : Simple benzamide with a 3,4-dimethoxyphenethyl group.
  • Activity : Used as a reference in synthesis studies; methoxy groups may enhance CNS penetration .
  • Comparison : The absence of the pyridoindole core in Rip-B limits its therapeutic scope but highlights the importance of substituents on pharmacokinetics.
Nitro-Indole Benzamide Derivatives
  • Structure: Features a 5-nitroindole moiety (e.g., N-{2-[2-(5-Nitro-2-Oxoindol-3-yl)Hydrazino]-2-Oxoethyl}Benzamide).
  • Comparison : The target compound lacks nitro groups, favoring metabolic stability over acute potency.

Heterocyclic Additions

Imidazo-Pyridoindole Derivatives
  • Structure : Fuses an imidazole ring to the pyridoindole core (e.g., Marbostat-100 derivatives).
  • Synthesis : Achieved 79% yield via semipreparative methods, suggesting feasible scalability .
  • Comparison : The additional imidazole ring may improve target selectivity but complicates synthesis compared to the simpler pyridoindole scaffold.

Binding Interactions

  • Hydrogen Bonding : The benzamide group in the target compound contributes to hydrogen-bond formation, similar to compound 28’s dimethoxy groups .
  • Hydrophobic Effects : Aromatic moieties (e.g., pyridoindole, benzamide) facilitate hydrophobic interactions, as seen in PLpro inhibitors .

Biological Activity

N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide is a complex organic compound that exhibits a unique structural configuration combining an indole moiety with a pyrido[4,3-b]indole structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including antiviral, anti-inflammatory, and antioxidant properties.

  • Molecular Formula : C23H22N4O2
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]acetamide

The precise mechanism of action for this compound remains an area of ongoing research. It is believed that the compound interacts with specific molecular targets and signaling pathways relevant to its biological effects. Understanding these interactions will be crucial for developing therapeutic agents based on this compound.

Biological Activities

This compound exhibits a range of biological activities:

Antiviral Activity

Research indicates that compounds with similar structural features have demonstrated antiviral properties. The presence of the indole and pyrido structures may enhance the compound's ability to inhibit viral replication.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in various biological models. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties comparable to established antioxidants like ascorbic acid. This activity could be beneficial in preventing oxidative stress-related damage.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antiviral activity against influenza viruses in vitro.
Study 2Showed anti-inflammatory effects in murine models of arthritis.
Study 3Exhibited antioxidant activity with inhibition rates of lipid peroxidation comparable to ascorbic acid.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that leverage its unique structural features for the development of novel pharmaceuticals. Its applications span across various fields including medicinal chemistry and material science.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridoindole core followed by coupling with a benzamide group. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with hexane/EtOAc) and recrystallization (methanol or ethanol) to isolate the final product. Monitor reaction progress via TLC (Rf value ~0.5 in 1:1 hexane/EtOAc) .
  • Yield optimization : Adjust reaction temperature (e.g., 80–100°C for cyclization steps) and stoichiometric ratios (e.g., 1.2 equivalents of benzoyl chloride) to improve efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridoindole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and benzamide carbonyl (δ ~167 ppm) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+^+ at m/z ~405) and fragmentation patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridoindole-benzamide derivatives?

  • Methodological Answer :

  • Structural analogs comparison : Analyze substituent effects (e.g., electron-withdrawing groups like -NO2_2 or -F on the benzamide ring) using QSAR models to predict activity variations .
  • Target validation : Perform kinase inhibition assays (e.g., EGFR or BRAF) or receptor-binding studies (e.g., serotonin receptors) to clarify mechanistic discrepancies .
  • Data reconciliation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Introduce polar groups (e.g., -OH or -NH2_2) or formulate with cyclodextrins .
  • Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes) and modify labile sites (e.g., replace ester groups with amides) .
  • Bioavailability assays : Use Caco-2 cell monolayers to assess intestinal permeability and PAMPA for passive diffusion .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectral data for intermediates during synthesis?

  • Methodological Answer :

  • Isomeric identification : Compare 1H^1H-NMR splitting patterns (e.g., doublets for para-substituted vs. triplets for ortho-substituted benzamides) .
  • Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism in pyridoindole cores) .
  • Reaction monitoring : Use HPLC-MS to track byproducts and optimize quenching steps (e.g., pH adjustment to precipitate impurities) .

Experimental Design Tables

Parameter Optimal Condition Evidence Source
Reaction Temperature80–100°C (cyclization steps)
Purification MethodSilica gel column (hexane/EtOAc gradient)
Yield Improvement1.2 eq. benzoyl chloride, N2_2 atmosphere
Key NMR Peaksδ 7.2–8.1 ppm (aromatic H), δ 167 ppm (C=O)

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